Morphine 3-O-Sulfate

Description

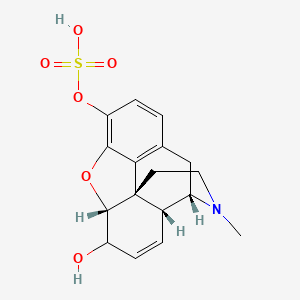

Morphine 3-O-sulfate is a sulfate ester derivative of morphine, synthesized through selective sulfation of the 3-hydroxyl group. Váradi et al. (2011) developed this compound using a two-step process: (i) protection of the 6-hydroxyl group via alkylation (e.g., isopropyl or ethyl), followed by (ii) sulfation with pyridine-SO₃ . Structural confirmation was achieved via ¹H- and ¹³C-NMR, as well as Circular Dichroism/Optical Rotatory Dispersion (CD/ORD) spectroscopy . Unlike morphine sulfate salts (commonly used in pharmaceuticals), this compound is an ester derivative with distinct pharmacological properties, notably peripheral analgesic effects due to reduced blood-brain barrier (BBB) penetration .

Properties

CAS No. |

35764-55-7 |

|---|---|

Molecular Formula |

C17H19NO6S |

Molecular Weight |

365.4 g/mol |

IUPAC Name |

[(4S,4aR,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] hydrogen sulfate |

InChI |

InChI=1S/C17H19NO6S/c1-18-7-6-17-10-3-4-12(19)16(17)23-15-13(24-25(20,21)22)5-2-9(14(15)17)8-11(10)18/h2-5,10-12,16,19H,6-8H2,1H3,(H,20,21,22)/t10-,11-,12?,16-,17-/m0/s1 |

InChI Key |

UEMQCYWLMNLODZ-FIVOFWMMSA-N |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@@H]1CC5=C2C(=C(C=C5)OS(=O)(=O)O)O[C@H]3C(C=C4)O |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OS(=O)(=O)O)OC3C(C=C4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morphine 3-O-Sulfate typically involves the sulfation of morphine. This can be achieved through the reaction of morphine with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as pyridine. The reaction conditions often require careful control of temperature and pH to ensure the selective sulfation at the 3-O position without affecting other functional groups on the morphine molecule.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control systems to maintain the optimal reaction conditions. The product is then purified through various techniques such as crystallization, filtration, and chromatography to obtain a high-purity compound suitable for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Morphine 3-O-Sulfate can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of N-oxide derivatives.

Reduction: Reduction reactions can convert the sulfate group back to a hydroxyl group.

Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like sodium methoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can revert the sulfate group to a hydroxyl group, resulting in morphine.

Scientific Research Applications

Morphine 3-O-Sulfate has various applications in scientific research:

Chemistry: It is used as a model compound to study the effects of sulfation on the pharmacokinetics and pharmacodynamics of opiates.

Biology: Researchers use it to investigate the metabolic pathways and enzyme interactions involved in the sulfation process.

Medicine: It is studied for its potential therapeutic benefits and side effects compared to morphine, particularly in pain management.

Industry: The compound is used in the development of new analgesic drugs with improved efficacy and reduced side effects.

Mechanism of Action

Morphine 3-O-Sulfate exerts its effects by binding to opioid receptors in the central and peripheral nervous systems. The primary molecular targets are the mu-opioid receptors, which mediate the analgesic effects. The sulfate group can influence the binding affinity and selectivity of the compound for these receptors, potentially altering its pharmacological profile. The pathways involved include the inhibition of neurotransmitter release and modulation of pain signaling pathways.

Comparison with Similar Compounds

Morphine-6-O-Sulfate

- Synthesis : Synthesized alongside Morphine 3-O-sulfate using analogous methods, but sulfation occurs at the 6-hydroxyl group .

- Pharmacology : Exhibits mixed central and peripheral activity , contrasting with the predominantly peripheral effects of the 3-O-sulfate derivative. This difference arises from the position of sulfation, which influences polarity and BBB permeability .

- Receptor Interaction : Both compounds retain μ-opioid receptor affinity but differ in efficacy due to metabolic stability and distribution.

Morphine-6-β-Glucuronide

Codeine and Tramadol Derivatives

- Metabolism : Codeine is metabolized to morphine via CYP2D6, a process influenced by genetic polymorphism, which increases overdose risks in ultra-rapid metabolizers .

- In Silico Comparisons : Virtual screening identified analogues (e.g., ZINC13831510) with higher μ-receptor binding affinity than morphine or codeine. These compounds also show improved pharmacokinetic profiles (e.g., BBB penetration, CYP2D6 inhibition) .

Structural and Pharmacological Data Table

Key Research Findings

Peripheral vs. Central Effects : Sulfation at the 3-position reduces CNS activity, making this compound suitable for localized pain management without central side effects .

Metabolic Stability : Sulfate esters are hydrolyzed by sulfatases, contrasting with glucuronides (e.g., Morphine-6-β-glucuronide), which rely on renal excretion .

Genetic Polymorphism : Unlike codeine, this compound bypasses CYP2D6 metabolism, minimizing variability in efficacy and toxicity across populations .

Clinical and Research Implications

- Therapeutic Use : this compound’s peripheral action may benefit patients with contraindications to CNS-acting opioids.

- Drug Development : Sulfation and glucuronidation strategies can optimize opioid pharmacokinetics, balancing efficacy and safety .

Biological Activity

Formation and Detection

M3S is formed through the sulfation of morphine, primarily in the liver. This metabolic pathway is catalyzed by sulfotransferase enzymes, although the specific enzymes responsible have not been fully determined . The formation of M3S occurs alongside the more well-known glucuronidation pathway, which produces morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G) .

A study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) successfully detected M3S in both urine and plasma samples from various populations, including newborns, adult heroin addicts, and terminal cancer patients . The presence of M3S in these diverse groups suggests that sulfation is a consistent, albeit minor, metabolic pathway for morphine across different life stages and health conditions.

Relative Importance of Sulfation

The sulfation pathway for morphine metabolism appears to be more significant in early life stages. Research has shown that the plasma M3S/M3G ratio is approximately 30 times higher in newborns compared to adults . This finding indicates that sulfation plays a relatively more important role in morphine metabolism during the neonatal period.

Table 1: Comparison of M3S/M3G Ratio in Newborns and Adults

| Population | M3S/M3G Ratio |

|---|---|

| Newborns | 30x |

| Adults | 1x (baseline) |

Pharmacological Activity

Unlike morphine-6-glucuronide (M6G), which is pharmacologically active and contributes to the analgesic effects of morphine, M3S is generally considered to have little to no analgesic potency . The presence of the sulfonate moiety at the 3'-position may obstruct binding to opioid receptors, potentially explaining its lack of significant pharmacological activity .

Clinical Significance

Despite its presence in human biological samples, the clinical significance of M3S appears to be limited. The low concentrations of M3S detected in most individuals suggest that it is a minor metabolic pathway for morphine . However, the higher relative sulfation in newborns may warrant further investigation into its potential effects in neonatal populations.

In Vitro Studies

Incubation of morphine with human liver cytosol extracts resulted in approximately equal rates of formation for both M3S and morphine-6-sulfate (M6S) . This finding suggests that the liver has the capacity to produce both sulfate metabolites, although their detection in vivo differs significantly.

Future Research Directions

While current evidence suggests that M3S lacks significant pharmacological activity or clinical importance in most populations, several areas warrant further investigation:

- The specific sulfotransferase enzymes responsible for M3S formation.

- The potential role of M3S in neonatal populations, given the higher relative sulfation in newborns.

- Possible interactions between M3S and other morphine metabolites or drugs.

Q & A

Basic Research Questions

Q. What are the key metabolic pathways of Morphine 3-O-Sulfate (M3S), and what analytical techniques are recommended for its quantification in biological samples?

- Methodological Answer : M3S is primarily formed via sulfation of morphine at the 3-hydroxyl position. To quantify M3S in biological matrices (e.g., plasma, urine), use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) due to its high sensitivity (limit of detection [LOD] < 1 ng/mL) and specificity. Validate assays using spiked calibration standards and quality controls to ensure precision (CV < 15%) and accuracy (80–120% recovery). Include internal standards (e.g., deuterated morphine analogs) to correct for matrix effects .

Q. How should researchers design experiments to investigate M3S’s pharmacokinetics in preclinical models?

- Methodological Answer :

- Animal Models : Use rodents (rats/mice) with controlled variables (age, sex, diet) to minimize inter-subject variability.

- Dosing : Administer morphine sulfate intravenously or orally, and collect serial blood/tissue samples at predefined intervals (e.g., 0, 15, 30, 60, 120 mins post-dose).

- Data Analysis : Apply non-compartmental analysis (NCA) using software like Phoenix WinNonlin to calculate AUC, Cmax, and half-life. Cross-validate results with compartmental models if nonlinear kinetics are observed .

Q. What criteria should guide the selection of literature sources for a systematic review on M3S’s neuropharmacological effects?

- Methodological Answer :

- Databases : Prioritize PubMed, Embase, and Web of Science, using Boolean operators (e.g., "this compound AND neuropharmacology") and filters for peer-reviewed studies (2010–2025).

- Inclusion/Exclusion : Include in vivo/in vitro studies reporting dose-response relationships, receptor binding data (e.g., μ-opioid receptor affinity), and mechanistic insights. Exclude studies lacking analytical validation or using non-relevant analogs.

- Bias Assessment : Use tools like SYRCLE’s risk-of-bias tool for animal studies to evaluate internal validity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on M3S’s neuropharmacological effects across studies?

- Methodological Answer :

- Data Harmonization : Normalize results by adjusting for methodological variables (e.g., dosing route, species differences in sulfotransferase activity).

- Meta-Analysis : Pool data using random-effects models (RevMan or R’s metafor package) to account for heterogeneity. Stratify by study design (e.g., in vitro vs. in vivo) and assess publication bias via funnel plots.

- Mechanistic Follow-Up : Conduct comparative pharmacokinetic/pharmacodynamic (PK/PD) studies under standardized conditions to isolate confounding factors (e.g., concurrent M6G exposure) .

Q. What experimental strategies are effective for elucidating M3S’s role in opioid-induced hyperalgesia (OIH)?

- Methodological Answer :

- Behavioral Models : Use chronic morphine administration in rodents paired with von Frey filament testing to assess mechanical allodynia. Include control groups receiving selective sulfotransferase inhibitors (e.g., 2,6-dichloro-4-nitrophenol) to isolate M3S’s contribution.

- Molecular Profiling : Perform RNA-seq on dorsal root ganglia to identify M3S-associated pathways (e.g., NMDA receptor upregulation). Validate via Western blot or qPCR.

- Statistical Design : Use factorial ANOVA to evaluate interactions between M3S levels, dosing duration, and hyperalgesia severity .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) be optimized for M3S’s sulfation kinetics?

- Methodological Answer :

- In Vitro Systems : Use human hepatocytes or recombinant SULT1A3 enzymes to measure sulfation rates. Account for enzyme kinetics (Km, Vmax) and nonspecific binding.

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro data into software like Simcyp, incorporating physiological parameters (hepatic blood flow, protein binding). Validate predictions against clinical PK data from morphine-treated patients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.